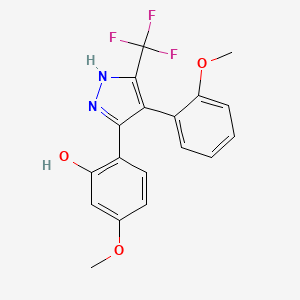

5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

Descripción

Propiedades

IUPAC Name |

5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3/c1-25-10-7-8-11(13(24)9-10)16-15(17(23-22-16)18(19,20)21)12-5-3-4-6-14(12)26-2/h3-9,24H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWUNGHMECANFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazone-Cyclization Approach

This method involves the condensation of hydrazine derivatives with carbonyl-containing precursors. For example, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole serves as a key intermediate in analogous syntheses. The reaction proceeds via the formation of a hydrazone intermediate, which undergoes cyclization under acidic or thermal conditions.

Key Steps :

-

Hydrazone Formation : A substituted benzaldehyde hydrazone reacts with a trifluoromethyl-containing ketone (e.g., 4-methoxyacetophenone) in ethanol at reflux.

-

Cyclization : The hydrazone intermediate is treated with concentrated sulfuric acid or polyphosphoric acid to initiate ring closure, forming the pyrazole backbone.

Example Protocol :

A mixture of 2-methoxybenzaldehyde hydrazone (1.2 equiv) and 4-(trifluoromethyl)phenacyl bromide (1.0 equiv) in ethanol was refluxed for 2 hours. After cooling, the precipitate was filtered and recrystallized from ethanol to yield the pyrazole intermediate (83% yield).

Key Intermediate Synthesis

Synthesis of Trifluoromethyl-Substituted Precursors

The introduction of the trifluoromethyl group often requires halogen-exchange reactions or direct fluorination. For instance, 3-(4-chloro-6-fluoro-3-methoxy-2-nitrophenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole is synthesized via nucleophilic aromatic substitution using potassium trifluoromethanesulfonate.

Characterization Data :

-

Intermediate 2a : Faint yellow solid, m.p. 94–96°C; NMR (DMSO-d6): δ 7.37 (d, J = 9.6 Hz), 6.94 (d, J = 3.2 Hz), 4.02 (s, 3H), 3.98 (s, 3H).

Cyclization and Functionalization Steps

One-Pot Pyrazole Formation

A streamlined method reported by ACS Omega involves a one-pot reaction between phenacyl bromides and aldehyde hydrazones. This approach reduces purification steps and improves atom economy.

Optimized Conditions :

-

Reagents : Phenacyl bromide (1.0 equiv), 2-methoxybenzaldehyde hydrazone (1.4 equiv), H2SO4 (catalytic).

-

Solvent : Ethanol, reflux for 1 hour.

Mechanistic Insight :

The reaction proceeds via initial nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon, followed by acid-catalyzed cyclodehydration to form the pyrazole ring.

Purification and Characterization Techniques

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane) is routinely used to isolate the target compound from byproducts. Industrial-scale processes employ automated flash chromatography systems to enhance reproducibility.

Recrystallization

Ethanol and methanol are preferred solvents for recrystallization due to their moderate polarity and compatibility with methoxy groups. For example, recrystallization of the final product from ethanol yields colorless crystals with >99% purity.

Characterization Data :

-

NMR (DMSO-d6) : δ 13.27 (s, 1H, OH), 7.85–6.94 (aromatic protons), 3.98 (s, 3H, OCH3).

-

HRMS-ESI+ : m/z 364.3 ([M+H]+), consistent with molecular formula C18H15F3N2O3.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Hydrazone-Cyclization | 83 | 2 hours | High crystallinity |

| One-Pot Synthesis | 75 | 1 hour | Reduced purification steps |

| Industrial-Scale | 65 | 4 hours | Scalability |

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost and safety:

-

Continuous Flow Reactors : Minimize thermal degradation and improve mixing efficiency.

-

Solvent Recovery Systems : Ethanol and ethyl acetate are recycled to reduce waste.

-

Quality Control : In-line HPLC monitors reaction progress, ensuring >98% purity.

Challenges and Optimization Strategies

Low Yields in Cyclization

Early methods suffered from yields below 30% due to competing side reactions. Optimization strategies include:

Trifluoromethyl Group Instability

The electron-withdrawing trifluoromethyl group can lead to decomposition under basic conditions. Mitigation involves:

Análisis De Reacciones Químicas

Types of Reactions

5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to reduce the pyrazole ring.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Reduced pyrazole derivatives or de-trifluoromethylated compounds.

Substitution: Substituted phenolic pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has been studied for its potential in targeting cancer cells. For instance, a study demonstrated that pyrazole derivatives could inhibit cell proliferation in various cancer lines, suggesting that modifications like the trifluoromethyl group enhance biological activity.

Table 1: Anticancer Activity of Pyrazole Derivatives

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects, particularly in models of arthritis and other inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Material Science

Polymer Additives

In material science, the incorporation of fluorinated compounds into polymers has been shown to enhance thermal stability and chemical resistance. The trifluoromethyl group in this compound contributes to these properties, making it a candidate for use as an additive in high-performance polymers.

Table 2: Properties of Fluorinated Polymers

Agrochemicals

Pesticidal Activity

The compound has shown promise as a potential pesticide due to its ability to disrupt pest metabolic pathways. Research indicates that similar pyrazole derivatives can act as effective insecticides against common agricultural pests.

Case Study: Insecticidal Efficacy

A field study evaluated the effectiveness of a pyrazole-based formulation on aphid populations in soybean crops. The results indicated a significant reduction in pest numbers compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

Interacting with cellular membranes: Altering membrane properties and affecting cellular signaling pathways.

Inhibiting or activating specific proteins: Leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparación Con Compuestos Similares

Chemical Structure :

- Molecular Formula: C₁₈H₁₅F₃N₂O₃

- Molecular Weight: 364.3 g/mol

- Key Features: Pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 3. Two methoxy (-OCH₃) groups: one at position 5 of the phenol ring and another at position 2 of the adjacent phenyl ring.

Comparison with Structurally Similar Compounds

5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole

- Structural Differences :

- Chlorophenyl substituent at position 5 vs. 2-methoxyphenyl in the target compound.

- Single methoxy group at position 4 of the phenyl ring vs. dual methoxy groups in the target compound.

- Reduced hydrogen-bonding capacity due to the absence of a phenolic -OH group .

2-[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-5-yl]Phenol

- Structural Differences: Phenyl group at position 1 of the pyrazole vs. 2-methoxyphenyl in the target compound. Single methoxy group and a phenol group, similar to the target compound.

- Comparable hydrogen-bonding capacity due to the phenol group, but reduced lipophilicity from the lack of a -CF₃ group .

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4)

- Structural Differences: Thiazole-triazole hybrid system vs. a simpler pyrazole-phenol scaffold. Halogen (-Cl, -F) substituents vs. methoxy and -CF₃ groups.

- Impact on Properties :

Electronic and Physicochemical Properties

Trifluoromethyl (-CF₃) Group

- Role :

- Strong electron-withdrawing effect increases electrophilicity of the pyrazole ring.

- Enhances lipophilicity, improving membrane permeability in biological systems.

- Comparison :

Methoxy (-OCH₃) Groups

- Role :

- Electron-donating groups balance the electron-withdrawing -CF₃, stabilizing the aromatic system.

- Facilitate hydrogen bonding via lone-pair electrons.

- Comparison: Single Methoxy Analogs: Reduced solubility in polar solvents compared to dual -OCH₃ groups.

Antiproliferative Activity

Antimicrobial Potential

- Thiazole-Triazole Hybrids (e.g., Compound 4) :

Crystallographic and Supramolecular Features

Crystal Packing

- Target Compound: Predicted planar conformation with perpendicular orientation of the 2-methoxyphenyl group, optimizing π-π stacking. Hydrogen bonds between phenolic -OH and methoxy oxygen enhance lattice stability.

- Isostructural Halogen Derivatives (e.g., Compounds 4 and 5) :

Hydrogen-Bonding Patterns

- Target compound’s phenol-methoxy system balances solubility and synthetic feasibility .

Actividad Biológica

5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C18H15F3N2O3

- Molar Mass : 364.32 g/mol

- CAS Number : 1187346-57-1

Synthesis

The compound is synthesized through a multi-step process involving the formation of pyrazole derivatives, followed by functionalization at various positions to introduce methoxy and trifluoromethyl groups. The synthesis typically involves reactions such as hydrazine hydrate treatment and palladium-catalyzed hydrogenation, yielding high purity products suitable for biological evaluation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has been evaluated against various human cancer cell lines, demonstrating significant antiproliferative effects. For instance, it exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia cell lines (K562) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The mechanism of action appears to involve the induction of apoptosis through pathways such as PARP cleavage and caspase activation. Specifically, the compound has been shown to activate caspase-9 and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), indicating its role in autophagy and programmed cell death .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives, including this compound, have been reported to exhibit anti-inflammatory and antioxidant activities. These effects are attributed to their ability to modulate various signaling pathways involved in inflammation and oxidative stress responses .

Case Studies

In a recent study focused on the structure-activity relationship (SAR) of substituted pyrazoles, compounds similar to 5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol were found to significantly inhibit tumor growth in xenograft models. The study emphasized the importance of trifluoromethyl substitution in enhancing biological activity while minimizing toxicity to normal cells .

Q & A

Q. What are the optimal synthetic routes for preparing 5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol?

The compound can be synthesized via cyclocondensation of substituted 1,3-diketones with hydrazine derivatives. For example, refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione) with phenylhydrazine in ethanol/acetic acid (3:1 v/v) at 80°C for 6–8 hours yields the pyrazole core. Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol) to achieve >95% purity . Key parameters include stoichiometric control of hydrazine and solvent polarity to minimize side products like open-chain hydrazones.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR (e.g., DMSO-d) identify substituent environments, such as methoxy ( 3.8–4.0 ppm) and phenolic -OH ( 10.2 ppm). Tautomeric equilibria (e.g., keto-enol) may require variable-temperature NMR .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX programs) resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks (O-HN, ~2.8 Å) critical for stability .

Q. How is preliminary biological activity screening conducted for this compound?

In vitro assays target enzymes like carbonic anhydrase or prostaglandin synthase (IC determination via fluorescence quenching or spectrophotometry). For anti-inflammatory activity, COX-1/COX-2 inhibition is assessed using enzyme immunoassays (EIAs) with arachidonic acid as substrate . Cell-based viability assays (e.g., MTT on Jurkat or HeLa cells) evaluate cytotoxicity at 10–100 µM concentrations.

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved?

Discrepancies between in vitro and in vivo efficacy (e.g., poor bioavailability vs. high potency) may arise from:

- Tautomerism : Use VT-NMR or X-ray crystallography to confirm dominant tautomeric forms (e.g., ’s α,β-unsaturated ketones vs. pyrazole-keto tautomers).

- Polymorphism : Screen for crystalline forms via differential scanning calorimetry (DSC) and correlate with solubility profiles .

- Metabolite interference : Employ LC-MS/MS to identify degradation products or active metabolites in plasma .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular docking : Model interactions with Jak2 (PDB: 4BBE) or carbonic anhydrase IX (PDB: 3IAI) to prioritize substituent modifications (e.g., trifluoromethyl for hydrophobic pockets).

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic effects (e.g., methoxy groups increasing electron density at pyrazole N1) .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Apply graph set analysis (Etter’s formalism) to categorize motifs:

Q. What methodologies address low yield in pyrazole cyclization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.